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Abstract
Eleclazine hydrochloride (GS-6615) is a selective inhibitor of the late cardiac sodium current

(INaL). Initially developed by Gilead Sciences, it was investigated as a potential therapeutic

agent for a variety of cardiac arrhythmias, including Long QT Syndrome Type 3 (LQT3),

hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF). The

rationale for its development was based on the growing understanding that enhanced INaL is a

significant contributor to the pathophysiology of these conditions. Preclinical studies in various

animal models demonstrated the potential of Eleclazine to suppress arrhythmias without

adversely affecting normal cardiac conduction. However, despite promising early-stage results,

the clinical development program for Eleclazine was ultimately terminated. This guide provides

a comprehensive technical overview of the discovery, mechanism of action, preclinical and

clinical development, and eventual discontinuation of Eleclazine hydrochloride.

Introduction: The Late Sodium Current as a
Therapeutic Target
The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action

potential through a large, transient inward sodium current (INaP). However, a small, sustained

component of this current, known as the late sodium current (INaL), persists throughout the

plateau phase of the action potential. Under physiological conditions, INaL is very small, but it
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can be significantly enhanced in various pathological states, including genetic mutations (e.g.,

LQT3), myocardial ischemia, and heart failure.

An increase in INaL can lead to several detrimental effects on cardiac electrophysiology:

Prolongation of the Action Potential Duration (APD): The sustained inward current opposes

repolarization, leading to a longer APD and a prolonged QT interval on the electrocardiogram

(ECG).

Early Afterdepolarizations (EADs): APD prolongation can create a window for the reactivation

of L-type calcium channels, leading to EADs, which are triggers for ventricular arrhythmias.

Intracellular Sodium and Calcium Overload: The persistent influx of sodium through the late

current can lead to an accumulation of intracellular sodium. This, in turn, reverses the

direction of the sodium-calcium exchanger (NCX), leading to an increase in intracellular

calcium concentration. Calcium overload can cause delayed afterdepolarizations (DADs) and

contractile dysfunction.

The recognition of the pathological role of enhanced INaL led to the development of selective

inhibitors as a novel antiarrhythmic strategy. The goal was to target the pathological late current

while having minimal effect on the peak sodium current, thereby avoiding the proarrhythmic

effects associated with traditional sodium channel blockers that primarily target INaP.

Discovery and Preclinical Development of
Eleclazine (GS-6615)
Eleclazine, a benzoxazepine derivative, emerged from a drug discovery program at Gilead

Sciences aimed at identifying potent and selective inhibitors of INaL.

Mechanism of Action
Eleclazine selectively inhibits the late sodium current (INaL) with significantly less potency

against the peak sodium current (INaP). This selectivity is crucial for its intended therapeutic

effect of shortening the abnormally prolonged action potential duration in pathological

conditions without affecting normal cardiac conduction.
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Preclinical Pharmacology
A series of preclinical studies were conducted to evaluate the efficacy and safety of Eleclazine

in various in vitro and in vivo models.

Table 1: Preclinical Efficacy of Eleclazine Hydrochloride

Model System Key Findings Quantitative Data Reference

Rabbit Ventricular

Myocytes (ATX-II

induced INaL)

Potent inhibition of

enhanced INaL.
IC50 = 0.7 µM [1]

Porcine Model of

Catecholamine-

Induced VT

Reduced incidence of

ventricular premature

beats, couplets, and

VT.

51% reduction in

VPBs and couplets;

56% reduction in 3- to

7-beat VT.

[2]

Porcine Model of

Autonomically

Induced Atrial

Fibrillation

Suppressed atrial

premature beats and

atrial fibrillation.

>3-fold reduction in

epinephrine-induced

APBs.

[3]

Rabbit Isolated Hearts

(LQT3 model)

Shortened APD and

QT interval, and

suppressed

ventricular

arrhythmias.

- [1]

Mouse Model of Rett

Syndrome

Inhibited INaL and

shortened ventricular

AP duration.

- [4]

Table 2: Preclinical Selectivity of Eleclazine Hydrochloride
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Current IC50
Fold Selectivity (vs.
INaL)

Reference

Late INa (ATX-II

enhanced)
0.62 µM - [5]

Peak INa > 52 µM > 84-fold [5]

IKr (hERG) ~14.2 µM ~23-fold [6][7]

Experimental Protocols
Objective: To determine the potency of Eleclazine in inhibiting the late sodium current.

Methodology:

Ventricular myocytes were isolated from rabbit hearts.

Whole-cell patch-clamp recordings were performed.

The late sodium current (INaL) was enhanced using the sea anemone toxin (ATX-II).

Eleclazine was perfused at various concentrations to determine the concentration-

response relationship and calculate the IC50 value.[1]

Objective: To assess the in vivo efficacy of Eleclazine in a large animal model of arrhythmia.

Methodology:

Closed-chest anesthetized Yorkshire pigs were used.

Ventricular tachycardia (VT) was induced by an intravenous bolus of epinephrine (2.0

µg/kg).

Eleclazine (0.3 mg/kg) was administered intravenously over 15 minutes.

The incidence of ventricular premature beats (VPBs), couplets, and VT was quantified

before and after drug administration.[2]
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Clinical Development of Eleclazine
Based on the promising preclinical data, Eleclazine entered clinical development for several

cardiovascular indications.

Phase 2 and 3 Clinical Trials
Eleclazine was investigated in clinical trials for:

Long QT Syndrome Type 3 (LQT3): A genetic disorder caused by mutations in the SCN5A

gene leading to an enhanced INaL.

Hypertrophic Cardiomyopathy (HCM): A condition where enhanced INaL is thought to

contribute to arrhythmias and diastolic dysfunction. The largest trial was the LIBERTY-HCM

study.[8]

Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF): In patients with implantable

cardioverter-defibrillators (ICDs).

The LIBERTY-HCM Trial
The "Effect of Late Sodium Current Inhibition on Exercise Capacity in Subjects With

Symptomatic Hypertrophyic Cardiomyopathy" (LIBERTY-HCM) trial was a significant phase 2/3

study designed to evaluate the efficacy and safety of Eleclazine in patients with symptomatic

HCM.[8][9]

Table 3: LIBERTY-HCM Trial Protocol
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Parameter Details

Study Design
Randomized, double-blind, placebo-controlled,

multicenter

Primary Objective

To evaluate the effect of Eleclazine on exercise

capacity as measured by peak oxygen uptake

(pVO2)

Patient Population
Symptomatic HCM patients (NYHA Class ≥ II or

CCS Class ≥ II)

Intervention
Eleclazine (30 mg loading dose, then 3 mg or 6

mg daily) or placebo

Planned Enrollment 180 patients

Discontinuation of Clinical Development
In late 2016, Gilead Sciences announced the termination of the entire Eleclazine clinical

development program.[10] The decision was based on a thorough analysis of the cumulative

data, which did not support the continuation of the trials.

VT/VF Trial: The trial in patients with VT/VF and ICDs failed to show a reduction in ICD

shocks and pacing events compared to placebo.[10]

LIBERTY-HCM Trial: The LIBERTY-HCM trial was terminated before completion. While the

specific results were not immediately disclosed, the overall data did not support the drug's

efficacy in this patient population.[10][11]

LQT3 Trial: The trial in patients with LQT3 was also discontinued as part of the overall

program termination.[10]

Signaling Pathways and Experimental Workflows
Signaling Pathway of INaL Inhibition
The therapeutic rationale for Eleclazine is based on its ability to modulate the downstream

consequences of an enhanced late sodium current.
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Caption: Pathophysiological cascade initiated by enhanced INaL and the point of intervention

by Eleclazine.

Experimental Workflow for Preclinical Efficacy Testing
The preclinical evaluation of Eleclazine followed a logical progression from in vitro

characterization to in vivo arrhythmia models.

In Vitro Characterization Ex Vivo Model In Vivo Model

Whole-Cell Patch Clamp
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Efficacy
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Caption: A representative experimental workflow for the preclinical evaluation of Eleclazine.

Conclusion
Eleclazine hydrochloride was a promising, selective inhibitor of the late cardiac sodium

current that showed considerable potential in preclinical models of cardiac arrhythmia. Its

development was based on a strong scientific rationale targeting a key mechanism in the

pathophysiology of several cardiac disorders. However, the translation from preclinical promise

to clinical efficacy proved to be a significant challenge, ultimately leading to the discontinuation

of its development program. The story of Eleclazine underscores the complexities of

antiarrhythmic drug development and the critical importance of demonstrating clear clinical

benefit in well-designed trials. The data generated from the Eleclazine program, nevertheless,

contributes valuable knowledge to the field and may inform the development of future therapies

targeting the late sodium current.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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